Cas no 383899-99-8 (3-(morpholin-4-yl)-1-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylpropan-1-one)

3-(morpholin-4-yl)-1-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylpropan-1-one structure
383899-99-8 structure
Product Name:3-(morpholin-4-yl)-1-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylpropan-1-one
CAS No:383899-99-8
MF:C22H24N4O4
MW:408.450365066528
CID:5946596
PubChem ID:2952064
Update Time:2025-07-08

3-(morpholin-4-yl)-1-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(morpholin-4-yl)-1-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylpropan-1-one
    • 3-morpholino-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
    • 1-Propanone, 1-[4,5-dihydro-5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl]-3-(4-morpholinyl)-
    • UPCMLD0ENAT5609740:001
    • 3-morpholin-4-yl-1-[5-(3-nitro-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-propan-1-one
    • F1138-0110
    • AKOS001276384
    • 3-morpholin-4-yl-1-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
    • 383899-99-8
    • 3-(morpholin-4-yl)-1-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
    • Z57380836
    • Inchi: 1S/C22H24N4O4/c27-22(9-10-24-11-13-30-14-12-24)25-21(18-7-4-8-19(15-18)26(28)29)16-20(23-25)17-5-2-1-3-6-17/h1-8,15,21H,9-14,16H2
    • InChI Key: XYVMWNAIOQDKGQ-UHFFFAOYSA-N
    • SMILES: C(N1C(C2=CC=CC([N+]([O-])=O)=C2)CC(C2=CC=CC=C2)=N1)(=O)CCN1CCOCC1

Computed Properties

  • Exact Mass: 408.17975526g/mol
  • Monoisotopic Mass: 408.17975526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 638
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 91Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 576.8±60.0 °C(Predicted)
  • pka: 6.70±0.10(Predicted)

3-(morpholin-4-yl)-1-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylpropan-1-one Pricemore >>

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3-(morpholin-4-yl)-1-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylpropan-1-one Related Literature

Additional information on 3-(morpholin-4-yl)-1-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-ylpropan-1-one

Comprehensive Analysis of 3-(morpholin-4-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (CAS No. 383899-99-8)

The compound 3-(morpholin-4-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (CAS No. 383899-99-8) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the morpholine and nitrophenyl moieties, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or bioactive scaffold, aligning with current trends in precision medicine and targeted therapy.

In recent years, the demand for heterocyclic compounds like 3-(morpholin-4-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has surged due to their versatility in modulating biological pathways. The pyrazoline core of this compound is particularly noteworthy, as it is frequently investigated for its anti-inflammatory and antioxidant properties. This aligns with growing public interest in neuroprotective agents and age-related disease research, topics frequently searched in academic and healthcare databases.

Synthetic accessibility and structure-activity relationship (SAR) studies of CAS No. 383899-99-8 have been explored in peer-reviewed journals, often highlighting its electron-withdrawing nitro group as a key modulator of reactivity. The compound’s logP and hydrogen bonding capacity are critical parameters for drug-likeness evaluations, a hot topic in computational chemistry and AI-driven drug design. These aspects resonate with industry professionals searching for QSAR models or fragment-based drug discovery tools.

From an industrial perspective, 383899-99-8 is often discussed in contexts like high-throughput screening (HTS) and lead optimization. Its morpholine ring enhances solubility, a property highly sought after in formulation development, another trending search term among pharmaceutical scientists. Additionally, the 3-nitrophenyl group’s role in photoaffinity labeling has sparked interest in proteomics research, connecting this compound to cutting-edge bioconjugation techniques.

Environmental and regulatory considerations for 3-(morpholin-4-yl)-1-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one are also gaining attention. With increasing searches on green chemistry and sustainable synthesis, researchers are evaluating greener catalytic routes for its production. The compound’s stability under physiological conditions makes it a candidate for biocompatibility studies, a niche yet rapidly growing field in biomaterials science.

In summary, CAS No. 383899-99-8 represents a multifaceted compound bridging medicinal chemistry, materials science, and biotechnology. Its relevance to trending topics like drug repurposing and multi-target therapeutics ensures its continued prominence in scientific literature and patent filings. Future research may focus on its crystal engineering potential or polypharmacology, areas frequently queried in modern chemical databases.

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